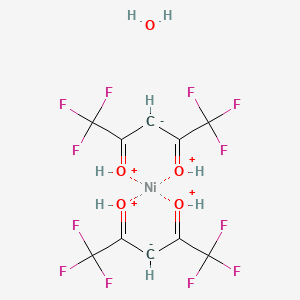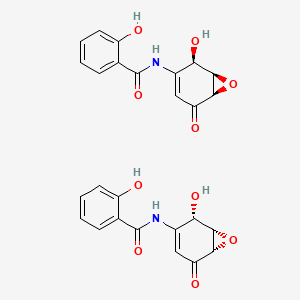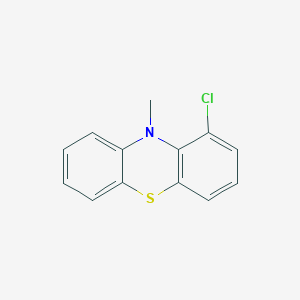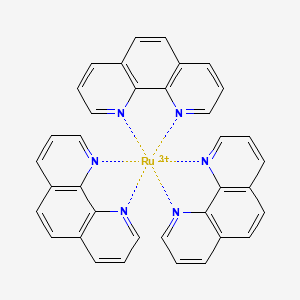
Tris(1,10-phenanthroline)ruthenium(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(1,10-phenanthroline)ruthenium(III) is a coordination complex that consists of a ruthenium ion coordinated to three 1,10-phenanthroline ligands. This compound is known for its unique photophysical and electrochemical properties, making it a subject of interest in various scientific fields, including chemistry, biology, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(1,10-phenanthroline)ruthenium(III) typically involves the reaction of ruthenium trichloride with 1,10-phenanthroline in an appropriate solvent. The reaction is often carried out under reflux conditions to ensure complete coordination of the ligands to the ruthenium center. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for Tris(1,10-phenanthroline)ruthenium(III) are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(1,10-phenanthroline)ruthenium(III) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can be reduced to its ruthenium(II) state or oxidized to higher oxidation states.
Substitution Reactions: The 1,10-phenanthroline ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of Tris(1,10-phenanthroline)ruthenium(III) typically yields Tris(1,10-phenanthroline)ruthenium(II), while substitution reactions can produce a variety of ruthenium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Tris(1,10-phenanthroline)ruthenium(III) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Tris(1,10-phenanthroline)ruthenium(III) exerts its effects involves its ability to undergo redox reactions and interact with biological molecules. The compound can intercalate into DNA, disrupting its structure and function. Additionally, upon light irradiation, it can generate reactive oxygen species, leading to oxidative damage in cells .
Vergleich Mit ähnlichen Verbindungen
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II): This compound is similar in structure but has different photophysical properties due to the presence of phenyl groups.
Ruthenium(II) complexes with phosphonate-substituted phenanthroline ligands: These complexes are used in photocatalysis and have different electronic properties compared to Tris(1,10-phenanthroline)ruthenium(III).
Uniqueness: Tris(1,10-phenanthroline)ruthenium(III) is unique due to its high stability, strong luminescence, and ability to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C36H24N6Ru+3 |
|---|---|
Molekulargewicht |
641.7 g/mol |
IUPAC-Name |
1,10-phenanthroline;ruthenium(3+) |
InChI |
InChI=1S/3C12H8N2.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-8H;/q;;;+3 |
InChI-Schlüssel |
GEHQIQZPKHQDQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Ru+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


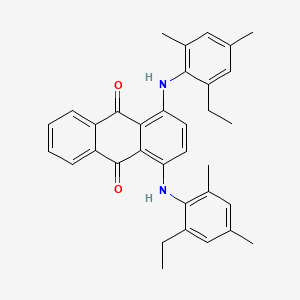
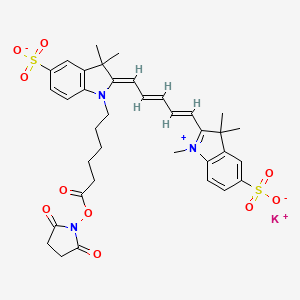
![2,6,7-Trichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B15250227.png)

![1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-ol](/img/structure/B15250232.png)
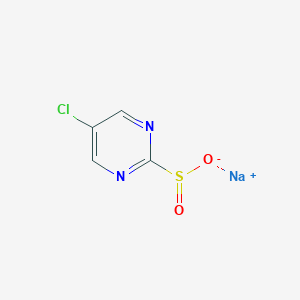
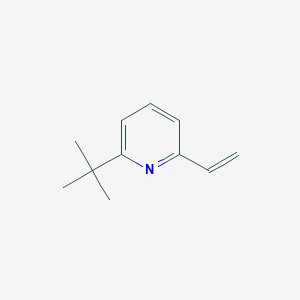

![[4,4'-Bipyridin]-2-ylmethanol](/img/structure/B15250257.png)
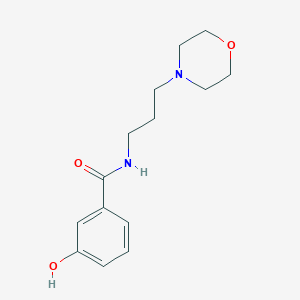
![Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium](/img/structure/B15250277.png)
